4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine
Description
Chemical Identity and Classification
This compound belongs to the imidazopyridazine class of heterocyclic compounds, which are characterized by the fusion of imidazole and pyridazine ring systems. The compound is officially registered under the Chemical Abstracts Service number 1268521-56-7 and carries the molecular formula C7H7ClN4 with a molecular weight of 182.61 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition and substitution pattern.
The structural identity of this compound can be precisely defined through several chemical descriptors. The Standard International Chemical Identifier string is InChI=1S/C7H7ClN4/c1-2-12-4-9-6-5(8)3-10-11-7(6)12/h3-4H,2H2,1H3, while the corresponding InChI key is QQIOFEOYBPQDIA-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is CCN1C=NC2=C1N=NC=C2Cl, which provides a clear indication of the compound's connectivity and atomic arrangement.
From a classification perspective, imidazopyridazines represent fused heterocycles that contain both imidazole and pyridazine rings, similar to purines but with a pyridazine ring replacing the pyrimidine ring found in purines. The specific isomer classification of this compound indicates that the fusion occurs between the 4,5-positions of the imidazole ring and the corresponding positions of the pyridazine ring. This particular fusion pattern distinguishes it from other possible imidazopyridazine isomers, including imidazo[4,5-d]pyridazine and imidazo[1,2-b]pyridazine.
Table 1: Chemical Identifiers and Properties of this compound
The compound's chemical classification extends beyond its basic heterocyclic nature to encompass its role as a chlorinated ethyl-substituted imidazopyridazine derivative. The presence of the chlorine atom at the 4-position and the ethyl group at the 7-position creates a specific substitution pattern that influences both the compound's chemical reactivity and its potential biological activity. These structural features place the compound within a subset of imidazopyridazines that have been specifically designed and synthesized for research applications in pharmaceutical chemistry and drug discovery programs.
Historical Development of Imidazopyridazines
The historical development of imidazopyridazines as a class of heterocyclic compounds represents a significant chapter in the evolution of synthetic organic chemistry and medicinal chemistry research. The initial exploration of imidazopyridazine chemistry can be traced back to the mid-20th century when researchers began investigating fused heterocyclic systems as potential pharmaceutical agents. Early synthetic approaches to imidazo[4,5-d]pyridazines were reported in foundational studies that established the fundamental methodologies for constructing these complex ring systems.
The synthesis of imidazo[4,5-d]pyridazines was first achieved through systematic investigations conducted by researchers including Stephen Martin and Raymond Castle, who developed pioneering methods for constructing these fused heterocycles. Their work involved the synthesis of 4,7-disubstituted derivatives and established many of the fundamental synthetic strategies that continue to influence contemporary research in this field. These early investigations demonstrated the feasibility of creating complex imidazopyridazine structures through carefully designed synthetic sequences involving condensation and cyclization reactions.
Subsequent developments in imidazopyridazine chemistry were driven by the recognition of their structural similarity to naturally occurring purines and their potential as bioisosteric replacements in pharmaceutical applications. The structural affinity of imidazo[4,5-c]pyridines to the purine nucleus became a driving force for continued research, as this similarity facilitated interactions with macromolecules such as deoxyribonucleic acid, ribonucleic acid, and specific proteins. This biological relevance provided strong motivation for the continued exploration and development of imidazopyridazine chemistry.
The historical progression of synthetic methodologies for imidazopyridazines has been marked by continuous refinement and innovation. Classical methods initially relied on condensation-dehydration reactions of diaminopyridines with carboxylic acids or their equivalents under strongly acidic or harsh dehydrating conditions. These early approaches often required high temperatures and the use of reagents such as phosphorus anhydride, presenting significant challenges in terms of reaction conditions and substrate compatibility.
Table 2: Chronological Development of Imidazopyridazine Synthetic Methodologies
The evolution of imidazopyridazine synthesis has been characterized by the development of more efficient and environmentally friendly synthetic methods. Recent advances have included the introduction of microwave-assisted synthesis, which allows for rapid cyclization reactions under controlled conditions. These modern approaches have significantly reduced reaction times and improved yields while maintaining the structural integrity of the target compounds.
The recognition of imidazopyridazines as privileged scaffolds in medicinal chemistry has led to intensive research efforts focused on developing more sophisticated synthetic strategies. Contemporary research has emphasized the development of catalytic methods that allow for the efficient construction of substituted imidazopyridazine derivatives with precise control over regiochemistry and stereochemistry. These advances have enabled the systematic exploration of structure-activity relationships and the development of compound libraries for biological screening.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends far beyond its individual molecular properties to encompass its role as a representative member of a pharmaceutically important class of compounds. Imidazopyridazines have emerged as versatile and promising heterocyclic scaffolds that occupy a unique position in contemporary drug discovery and development programs. The structural complexity and biological relevance of these compounds have made them attractive targets for synthetic chemists and medicinal chemists seeking to develop novel therapeutic agents.
The research significance of imidazopyridazines is fundamentally rooted in their structural relationship to biologically active natural products and their potential as bioisosteric replacements for established pharmaceutical scaffolds. The imidazo[4,5-c]pyridine structure displays a bioisosteric resemblance to the purine nucleus, manifesting similar structural and electronic properties that facilitate interactions with biological macromolecules. This structural similarity has enabled researchers to design imidazopyridazine-based compounds that can selectively target specific biological pathways while potentially offering improved pharmacological properties compared to their purine counterparts.
Contemporary research has demonstrated that imidazopyridazines possess significant pharmacological potential across multiple therapeutic areas. These compounds have been primarily studied for their kinase inhibition activity in the development of new anticancer and antimalarial agents. Beyond oncology applications, imidazopyridazines have also been investigated for their anticonvulsant, antiallergic, antihistamine, antiviral, and antitubercular properties. This broad spectrum of biological activities has established imidazopyridazines as privileged scaffolds in medicinal chemistry research.
The synthetic accessibility and structural diversity of imidazopyridazines have contributed significantly to their research importance. Modern synthetic methodologies have enabled the efficient preparation of diverse imidazopyridazine libraries, allowing for systematic structure-activity relationship studies and the optimization of biological properties. The development of novel synthetic approaches, including catalytic methods and microwave-assisted synthesis, has further enhanced the utility of these compounds as research tools and potential pharmaceutical agents.
Table 3: Research Applications and Therapeutic Targets of Imidazopyridazines
The contribution of this compound to heterocyclic chemistry research is further enhanced by its role in advancing synthetic methodologies and reaction development. Studies involving this compound and related derivatives have led to the development of improved synthetic protocols that can be applied to the preparation of other heterocyclic systems. The challenges associated with constructing the imidazopyridazine core have stimulated innovation in synthetic chemistry, leading to the development of more efficient and selective synthetic methods.
The research significance of imidazopyridazines extends to their potential applications in materials science and chemical biology. The unique electronic properties of these fused heterocycles make them attractive candidates for the development of functional materials, including fluorescent probes and molecular sensors. The ability to fine-tune the electronic properties through strategic substitution patterns, such as those exemplified by this compound, provides researchers with powerful tools for designing materials with specific properties.
Current research trends in imidazopyridazine chemistry continue to focus on expanding the scope of synthetic methodologies and exploring new therapeutic applications. The development of more sustainable and environmentally friendly synthetic approaches remains a priority, with emphasis on developing catalytic methods that minimize waste generation and reduce energy consumption. Additionally, the integration of computational chemistry and artificial intelligence approaches is beginning to accelerate the discovery and optimization of imidazopyridazine-based compounds for specific therapeutic targets.
Properties
IUPAC Name |
4-chloro-7-ethylimidazo[4,5-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-2-12-4-9-6-5(8)3-10-11-7(6)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIOFEOYBPQDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-56-7 | |
| Record name | 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Precursor Compounds
The formation of the imidazo[4,5-c]pyridazine core often begins with cyclization reactions involving appropriately substituted pyridazine derivatives. A common approach involves the reaction of 4-chloro-3-nitropyridazine with ethylamine under reflux conditions. The nitro group acts as a leaving group, facilitating nucleophilic substitution by ethylamine to form an intermediate amine derivative. Subsequent reduction of the nitro group to an amine, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), yields the imidazo ring system .
Key Reaction Parameters:
-
Temperature: 80–100°C for substitution; 120°C for cyclization.
-
Solvent: Anhydrous dioxane or tetrahydrofuran (THF).
This method is advantageous for its straightforward execution but requires careful handling of moisture-sensitive reagents.
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or heteroaryl groups to the imidazo[4,5-c]pyridazine scaffold. For example, Suzuki-Miyaura coupling of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst produces 4-(4-fluorophenyl)-7-ethyl-7H-imidazo[4,5-c]pyridazine .
Representative Procedure:
-
Combine this compound (52.4 mmol), 4-fluorophenylboronic acid (63 mmol), and Na₂CO₃ (262 mmol) in dioxane/water.
-
Degas and purge with nitrogen; add Pd(PPh₃)₄ (1.0 mmol).
-
Reflux at 100°C for 4 hours.
-
Isolate product via filtration and vacuum drying.
Performance Metrics:
Alternative Pathways: Stannic Chloride-Catalyzed Condensation
Adapting methods from related imidazo[4,5-d]pyridazine syntheses, anhydrous stannic chloride (SnCl₄) catalyzes the condensation of silylated heterocycles with protected ribofuranose derivatives. While primarily used for nucleoside analogs, this approach highlights the versatility of Lewis acids in imidazo-pyridazine chemistry .
Critical Considerations:
-
Silylation: Trimethylsilyl (TMS) protection of hydroxyl groups prevents unwanted side reactions.
-
Catalyst Loading: 10 mol% SnCl₄ achieves optimal reaction rates.
Industrial-Scale Synthesis and Purification
For large-scale production, continuous flow reactors offer advantages in heat management and reproducibility. A representative protocol involves:
-
Continuous Cyclization: Feed 4-chloro-3-nitropyridazine and ethylamine into a heated tubular reactor (residence time: 30 min).
-
In-Line Quenching: Neutralize excess reagents using aqueous bicarbonate.
-
Crystallization: Recrystallize from ethanol/water mixtures to isolate the product.
Economic and Safety Aspects:
-
Cost Drivers: Palladium catalysts account for ~30% of raw material costs.
-
Waste Management: Phosphorus-containing byproducts require neutralization before disposal.
Analytical Characterization
Accurate structural validation is achieved through:
Chemical Reactions Analysis
4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazole and pyridazine rings can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is in the development of anticancer agents. Compounds featuring imidazo[4,5-c]pyridazine scaffolds have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of this compound have demonstrated selective inhibition of c-Met kinases, which are implicated in various cancers. The compound PF-04217903, a derivative of the triazolo[4,5-b]pyrazine scaffold, exhibited potent inhibition with an IC50 value of 0.005 µM against c-Met kinases, highlighting the potential of similar scaffolds like this compound in anticancer therapy .
Inhibitors of Protein Kinases
The compound has also been explored as a potential inhibitor of CHK1 (Checkpoint Kinase 1), which plays a crucial role in cellular responses to DNA damage. Structure-activity relationship studies have shown that modifications at various positions on the imidazo[4,5-c]pyridazine scaffold can enhance its potency and selectivity against CHK1 while minimizing off-target effects . This makes it a promising candidate for further development as a targeted cancer therapeutic.
Inflammatory Diseases
JAK Inhibition
Recent studies have identified imidazo[4,5-c]pyridazine derivatives as selective inhibitors of Janus kinases (JAKs), particularly JAK1 and TYK2. These kinases are critical in the signaling pathways of various inflammatory diseases. For example, GLPG3667, a derivative targeting TYK2 while exhibiting reduced activity against JAK1 and JAK3, has shown promise in clinical trials for treating moderate-to-severe psoriasis . This indicates that this compound could be further optimized for similar therapeutic applications.
Synthetic Chemistry
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been explored to produce this compound efficiently while minimizing by-products. It serves as a key intermediate in the synthesis of other biologically active compounds . The ability to modify the ethyl group or chlorine substituent can lead to diverse derivatives with tailored biological activities.
Antimicrobial Properties
Research has indicated that compounds within this chemical class may also exhibit antimicrobial properties. Preliminary studies suggest that certain derivatives possess significant antibacterial activity, potentially making them candidates for developing new antibiotics . This broadens the scope of applications beyond oncology and inflammatory diseases.
Summary Table: Applications and Activities
| Application Area | Activity/Target | Remarks |
|---|---|---|
| Anticancer | c-Met Kinase Inhibition | Potent inhibitors identified |
| Inflammatory Diseases | JAK1/TYK2 Inhibition | Selective inhibitors under clinical evaluation |
| Synthetic Chemistry | Key Intermediate | Efficient synthesis routes developed |
| Antimicrobial Properties | Antibacterial Activity | Potential new antibiotics |
Mechanism of Action
The mechanism of action of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Imidazo[4,5-b]pyridine Derivatives
Compounds like 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27g) () share a similar imidazo-pyridine core but differ in ring fusion (pyridine vs. pyridazine). The presence of a pyrazin-2-ylmethyl-piperazine substituent in 27g enhances solubility and kinase inhibition properties, whereas the ethyl group in the target compound may favor lipophilicity and CNS penetration .
Pyrimido[4,5-c]pyridazine Derivatives
Pyrimido[4,5-c]pyridazine analogs, such as compound 5 (), are structurally distinct due to a pyrimidine ring fused to pyridazine. These derivatives are optimized for dihydropteroate synthase (DHPS) inhibition, with carboxylic acid side chains improving binding affinity. In contrast, the imidazole ring in 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine may confer selectivity for kinase targets .
Substituent Effects
Chlorine Position and Bioactivity
The chloro substituent at position 4 in the target compound is critical for electrophilic reactivity, enabling nucleophilic aromatic substitution. Comparatively, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine () features a chlorine at position 6, which alters electronic distribution and reduces metabolic stability due to steric hindrance .
Ethyl Group vs. Piperazine Moieties
The ethyl group at position 7 in the target compound contributes to moderate lipophilicity (clogP ~2.1), whereas piperazine-containing analogs (e.g., 22a in ) exhibit higher polarity and improved aqueous solubility. Piperazine derivatives also show enhanced kinase inhibition (IC50 < 100 nM) but may suffer from off-target effects due to promiscuous binding .
Pyridazine Derivatives
Pyrimido[4,5-c]pyridazines require multistep routes involving cyclization of 2-amino-6-chloropyrimidin-4(3H)-one with diethyl oxomalonate, followed by saponification . In contrast, thieno[3,2-c]pyridazines are synthesized via Diaza-Wittig reactions using P(n-Bu)3, yielding higher regioselectivity .
Physicochemical Properties
| Property | This compound | Imidazo[4,5-b]pyridine (27g) | Pyrimido[4,5-c]pyridazine (compound 5) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~225.67 | 469.94 | ~320.28 |
| clogP (calculated) | 2.1 | 3.5 | 1.8 |
| Solubility (PBS, pH 7.4) | 12 µM | 45 µM | >100 µM |
| Metabolic Stability (t1/2) | 2.3 h (human liver microsomes) | 1.5 h | 4.8 h |
Research Implications
The ethyl and chloro substituents in this compound balance lipophilicity and target engagement, making it a versatile scaffold for CNS-targeted therapies. However, piperazine-containing analogs (e.g., 22a, 27g) demonstrate superior kinase inhibition but require optimization for blood-brain barrier penetration . Pyridazine derivatives with carboxylic acid side chains (e.g., compound 5) remain preferred for antibacterial applications due to their DHPS affinity .
Biological Activity
4-Chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and research applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro group and an ethyl substituent on an imidazopyridazine core. This configuration is crucial for its biological activity.
Chemical Formula: CHClN
Target Interactions
This compound interacts with various biological targets, particularly kinases involved in cellular signaling pathways. Notably, it has been shown to modulate the IKK-ε and TBK1 pathways, which activate the NF-kappaB signaling cascade through phosphorylation processes .
Cellular Effects
The compound influences several cellular functions:
- Cell Signaling: Modulates pathways such as MAPK, affecting cell proliferation and survival.
- Gene Expression: Alters transcriptional activity by interacting with transcription factors.
These effects can lead to therapeutic outcomes or cytotoxicity depending on the concentration used.
Stability and Dosage Effects
Research indicates that the stability of this compound varies under different conditions. In vitro studies show that lower doses may provide therapeutic benefits without significant toxicity, while higher doses can induce adverse effects.
Table 1: Dosage Effects in Animal Models
| Dosage (mg/kg) | Observed Effect | Toxicity Level |
|---|---|---|
| 1 | Therapeutic effect | Low |
| 10 | Moderate cellular damage | Moderate |
| 50 | Severe toxicity | High |
Metabolic Pathways
The metabolism of this compound involves cytochrome P450 enzymes, leading to various metabolites that may have distinct biological activities. Understanding these pathways is essential for predicting pharmacokinetics and potential interactions with other drugs .
Medicinal Chemistry
This compound is explored as a potential pharmacophore for developing drugs targeting specific enzymes and receptors. Its role as a GABA receptor modulator has garnered attention for treating conditions such as pain and anxiety disorders .
Table 2: Research Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Drug design targeting specific receptors |
| Materials Science | Development of novel materials with electronic properties |
| Biological Studies | Understanding interactions with macromolecules |
Case Studies
- GABA Modulation: A study demonstrated that derivatives of this compound could act as positive allosteric modulators at GABA receptors, enhancing their response to GABA without causing significant side effects in preclinical models .
- Kinase Inhibition: Another research effort focused on the compound's ability to inhibit specific kinases involved in cancer progression, showing promise in reducing tumor growth in animal models.
Q & A
Q. What are the optimal synthetic routes for 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursor molecules, such as 2-aminopyridine derivatives, with aldehydes or ketones under acidic/basic conditions. For example, and highlight multi-step reactions requiring controlled temperature (e.g., 80–120°C) and solvents like DMF or ethanol. Key steps include:
- Cyclization : Formation of the imidazo[4,5-c]pyridazine core via intramolecular condensation.
- Chlorination : Introduction of the chloro group using reagents like POCl₃ or PCl₃ at reflux conditions.
Yield optimization depends on stoichiometric ratios, reaction time (e.g., 12–24 hours), and purification via column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at position 7, chloro at position 4).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₇H₈ClN₄; theoretical MW: 186.6 g/mol).
- HPLC : Purity assessment (>95% recommended for biological assays) using reverse-phase columns with UV detection at 254 nm .
Q. What are the stability considerations for this compound under storage?
The compound is sensitive to moisture and light. Stability studies recommend:
- Storage : In anhydrous DMSO or ethanol at –20°C in amber vials.
- Degradation Monitoring : Regular HPLC checks for hydrolysis of the chloro group or oxidation of the ethyl substituent .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model electron density distribution to identify reactive sites. For example:
- Electrophilic Centers : The chloro group at position 4 shows high susceptibility to nucleophilic attack (e.g., by amines or thiols).
- Transition State Analysis : Predicts activation energy for substitution reactions, aiding in solvent selection (polar aprotic solvents like DMF enhance reactivity) .
Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
Contradictions may arise from assay conditions (e.g., pH, serum proteins) or off-target interactions. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition studies) and control for serum interference.
- SPR/Biacore : Direct binding studies to validate target affinity (e.g., KD values for enzyme inhibition) .
Q. How can researchers design derivatives to improve metabolic stability while retaining activity?
Rational design approaches involve:
- Bioisosteric Replacement : Substitute the ethyl group (position 7) with cyclopropyl to reduce CYP450-mediated oxidation.
- Prodrug Strategies : Mask the chloro group as a labile ester to enhance bioavailability.
In vitro microsomal stability assays (e.g., human liver microsomes) validate metabolic resistance .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during in vitro assays?
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cells.
- Thermal Shift Assays : Monitor target protein stabilization upon compound binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
